In Vivo Tissue-Specific Mitophagy Induction
ST-539 is the only USP30 inhibitor with published in vivo tissue-specific mitophagy data. Daily i.p. administration of ST-539 at 25 mg/kg for five days in mt-Keima transgenic mice produced a marked induction of cardiac mitophagy (red punctate mt-Keima signal), with no significant change in liver or hippocampal mitophagy, demonstrating tissue selectivity [1]. Echocardiographic analysis confirmed no detrimental impact on left ventricular ejection fraction, cardiac output, or posterior wall thickness [1]. By contrast, MF-094 has been evaluated in vivo only in a diabetic wound healing model unrelated to mitophagy ; FT385 has been characterized exclusively in cell-based proteomic and ubiquitylomic assays with no published in vivo mitophagy data [2]; and Compound 39 has been tested in patient-derived dopaminergic neurons but not in animal models [3]. This makes ST-539 the only directly validated tool compound for preclinical in vivo mitophagy studies.
| Evidence Dimension | In vivo tissue-specific mitophagy induction |
|---|---|
| Target Compound Data | ST-539: Marked cardiac mitophagy induction in mt-Keima mice at 25 mg/kg i.p. (5-day regimen); no liver or hippocampal mitophagy change; no detriment to cardiac function (ejection fraction, cardiac output, LVPWs unchanged) [1] |
| Comparator Or Baseline | MF-094: In vivo data limited to diabetic wound healing (rat STZ model), no mitophagy measurement ; FT385: No published in vivo mitophagy data [2]; Compound 39: Tested only in ex vivo dopaminergic neurons from PD patients, no animal model data [3] |
| Quantified Difference | Only ST-539 has demonstrated in vivo tissue-specific mitophagy induction with functional cardiac safety; all comparators lack comparable in vivo mitophagy evidence |
| Conditions | mt-Keima transgenic mouse model; 25 mg/kg i.p. daily × 5 days; echocardiography for cardiac function |
Why This Matters
For researchers requiring an in vivo-validated USP30 inhibitor for preclinical mitophagy studies, ST-539 is the only compound with published tissue-specific efficacy and cardiac safety data, eliminating the risk of uncharacterized in vivo pharmacology that accompanies alternative inhibitors.
- [1] Luo H, Krigman J, Zhang R, Yang M, Sun N. Pharmacological inhibition of USP30 activates tissue-specific mitophagy. Acta Physiol (Oxf). 2021 Jul;232(3):e13666. View Source
- [2] Rusilowicz-Jones EV, Jardine J, Kallinos A, et al. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation. Life Sci Alliance. 2020 Aug;3(8):e202000768. View Source
- [3] Rusilowicz-Jones EV, Barone FG, Mortiboys H, Urbé S, Clague MJ. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy. Life Sci Alliance. 2022 Feb;5(2):e202101287. View Source
